

Inter-laboratory comparison of triclabendazole quantification methods

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Compound of Interest

Compound Name: Triclabendazole-13C-d3

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A Comparative Guide to Triclabendazole Quantification Methods

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of various analytical methods for the quantification of triclabendazole, a crucial anthelmintic agent. While direct inter-laboratory comparison data for triclabendazole is not publicly available, this document compiles and compares the performance characteristics of common analytical techniques based on published single-laboratory validation studies. This information is intended to assist researchers and drug development professionals in selecting the most appropriate method for their specific application, considering factors such as sensitivity, precision, and the nature of the sample matrix.

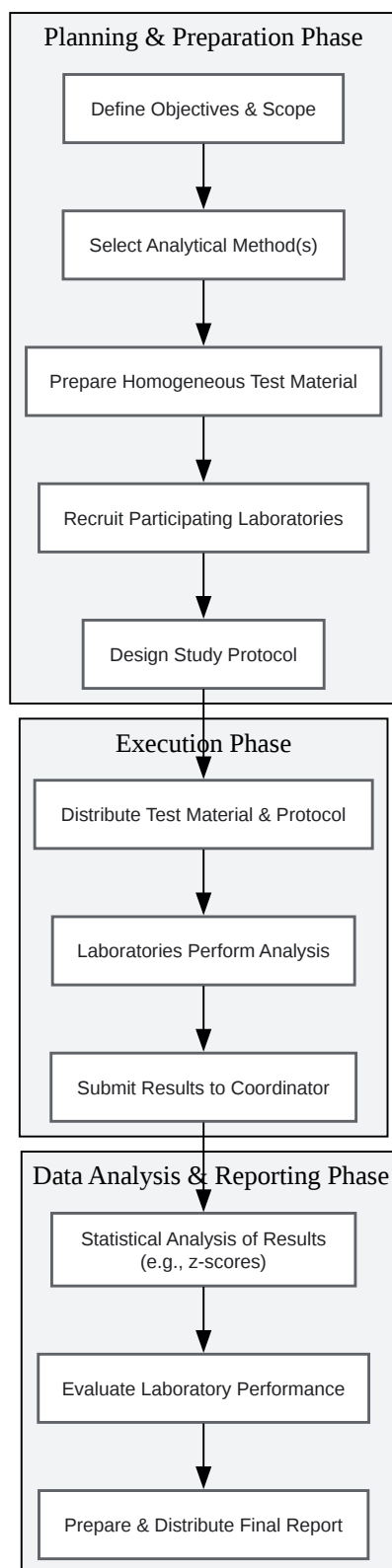
An inter-laboratory comparison, also known as a proficiency test or ring trial, is a cornerstone of quality assurance in analytical science. It involves multiple laboratories analyzing the same homogenous sample to assess their analytical performance. The results provide a measure of the reproducibility and reliability of the analytical methods used across different settings. Although specific data for triclabendazole is lacking in the public domain, the principles of such comparisons are universally applicable for method validation and quality control.

The Importance of Inter-Laboratory Comparisons

Inter-laboratory comparisons are vital for:

- Method Validation: Demonstrating the robustness and reproducibility of an analytical method.
- Quality Assurance: Providing an external measure of a laboratory's performance.
- Harmonization of Results: Ensuring that results from different laboratories are comparable.
- Identifying Methodological Issues: Highlighting potential sources of error or bias in a particular method.

Below is a conceptual workflow for a typical inter-laboratory comparison study.



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Conceptual workflow of an inter-laboratory comparison study.

Comparison of Analytical Method Performance

The following tables summarize the performance characteristics of various analytical methods for the quantification of triclabendazole as reported in the literature. These methods include High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), Thin-Layer Chromatography (TLC) with densitometry, and Spectrophotometry.

Table 1: Performance of HPLC and LC-MS/MS Methods for Triclabendazole Quantification

Parameter	HPLC-UV[1][2]	HPLC-UV[3][4]	HPLC-UV[5]	LC-MS/MS (Triclabendazole Sulfoxide)
Linearity Range	6 - 60 mg/L	50.09 - 150.26 µg/mL	0.2 - 15 ppm	1 - 100 µg/mL
Correlation Coefficient (r ²)	> 0.9998	0.9999	0.999	> 0.9939
Accuracy (% Recovery)	99.70 ± 1.02%	-	-	Bias < 8.9%
Precision (Intra-day RSD)	-	0.87%	-	CV < 8.9%
Precision (Inter-day RSD)	-	0.35%	-	CV < 8.9%
Limit of Detection (LOD)	-	0.03 µg/mL	-	-
Limit of Quantification (LOQ)	-	0.08 µg/mL	-	-
Matrix	Pharmaceutical Formulation	Pharmaceutical Formulation	Bulk Drug	Sheep Plasma

RSD: Relative Standard Deviation; CV: Coefficient of Variation

Table 2: Performance of TLC-Densitometry and Spectrophotometric Methods for Triclabendazole Quantification

Parameter	TLC-Densitometry	Spectrophotometry (UV)	Spectrophotometry (Acid-Dye Complexation)
Linearity Range	2 - 14 μ g/spot	1 - 10 μ g/mL	20 - 100 μ g/mL (BCP) 10 - 100 μ g/mL (BPB)
Correlation Coefficient (r)	> 0.9998	0.9995	-
Accuracy (% Recovery)	100.12 \pm 0.67%	\geq 98%	99.61 \pm 1.152% (BCP) 99.60 \pm 0.986% (BPB)
Precision	-	%RSD < 2%	-
Limit of Detection (LOD)	-	0.068434 μ g/mL	-
Limit of Quantification (LOQ)	-	0.00273 μ g/mL	-
Matrix	Pharmaceutical Formulation	Bulk and Pharmaceutical Formulation	Bulk and Pharmaceutical Formulation

BCP: Bromocresol Purple; BPB: Bromophenol Blue

Experimental Protocols

This section provides a summary of the experimental methodologies for the key analytical techniques cited in this guide.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

- Method 1 (Simultaneous analysis with Levamisole)

- Column: Hypersil BDS C18 (4.6 x 150 mm, 5 μ m).
- Mobile Phase: Acetonitrile and 0.03 M potassium dihydrogen phosphate buffer (70:30, v/v).
- Flow Rate: 1 mL/min.
- Detection Wavelength: 215 nm.
- Sample Preparation: A 1:100 dilution of the oral suspension was prepared with methanol, sonicated for 15 minutes, and filtered. The filtrate was further diluted with the mobile phase.
- Method 2 (Simultaneous analysis with Ivermectin)
 - Column: C18 RP column.
 - Mobile Phase: Acetonitrile-methanol-water-acetic acid (56:36:7.5:0.5, v/v/v/v), pH 4.35.
 - Flow Rate: 1.0 mL/min.
 - Detection Wavelength: 245 nm.
- Method 3 (Residual Determination)
 - Column: Waters Symmetry C18 (250x4.6 mm, 5 μ m).
 - Mobile Phase: Acetonitrile: Water (70:30, v/v).
 - Flow Rate: 1.5 mL/min.
 - Detection Wavelength: 254 nm.
 - Column Temperature: 30°C.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

- Analysis of Triclabendazole Sulfoxide in Sheep Plasma

- Column: Gemini NX-18 (2.0 x 50 mm, 3 µm).
- Mobile Phase: Gradient elution with 0.1% formic acid in acetonitrile (A) and 0.1% formic acid in water (B).
- Flow Rate: 0.6 mL/min.
- Ionization Mode: Positive Electrospray Ionization (ESI).
- Detection: Multiple Reaction Monitoring (MRM).
- Sample Preparation: Plasma protein precipitation with acetonitrile.

Thin-Layer Chromatography (TLC) with Densitometry

- Simultaneous analysis with Levamisole
 - Stationary Phase: Precoated silica gel 60 F254 aluminium plates.
 - Mobile Phase: Ethyl acetate, hexane, methanol, and ammonia (69:15:15:1, v/v/v/v).
 - Detection Wavelength: 215 nm.

Spectrophotometry

- UV Spectrophotometry
 - Solvent: 0.1 M methanolic HCl.
 - Detection Wavelength: 305 nm.
 - Validation: The method was validated as per ICH guidelines.
- Acid-Dye Complexation Method
 - Principle: Triclabendazole reacts with bromocresol purple (BCP) or bromophenol blue (BPB) to form a yellow, chloroform-extractable complex.
 - Detection Wavelength: 420 nm.

- Sample Preparation: The colored product was extracted into chloroform for measurement.

This guide highlights the diversity of analytical methods available for the quantification of triclabendazole. The choice of method will depend on the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. While single-laboratory validation data is valuable, the establishment of inter-laboratory comparison programs for triclabendazole would be a significant step forward in ensuring the global comparability and reliability of its quantification.

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